molecular formula C18H17FN4O2S B14934608 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B14934608
M. Wt: 372.4 g/mol
InChI Key: UACOEVZPFPMMMB-UHFFFAOYSA-N
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Description

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound with a unique structure that combines a fluorinated indole moiety with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorine atom. The thiazole ring is then synthesized and coupled with the indole derivative under specific reaction conditions. Common reagents used in these steps include fluorinating agents, thiazole precursors, and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where fluorinated indole derivatives have shown efficacy.

    Industry: The compound may find use in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The thiazole ring could also play a role in binding to specific sites on proteins or other biomolecules. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide: can be compared to other fluorinated indole derivatives and thiazole-containing compounds.

    Fluorinated Indoles: These compounds are known for their bioactivity and are often used in medicinal chemistry.

    Thiazole Derivatives: Thiazole rings are found in many bioactive molecules and are important in drug design.

Uniqueness

The uniqueness of this compound lies in its combined structure, which brings together the properties of both fluorinated indoles and thiazole rings. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17FN4O2S

Molecular Weight

372.4 g/mol

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C18H17FN4O2S/c19-11-1-2-14-12(9-11)13-10-23(7-5-15(13)21-14)17(25)4-3-16(24)22-18-20-6-8-26-18/h1-2,6,8-9,21H,3-5,7,10H2,(H,20,22,24)

InChI Key

UACOEVZPFPMMMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)NC4=NC=CS4

Origin of Product

United States

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